Palmitic acid; stearic acid

Catalog No.
S3470625
CAS No.
67701-03-5
M.F
C34H68O4
M. Wt
540.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Palmitic acid; stearic acid

CAS Number

67701-03-5

Product Name

Palmitic acid; stearic acid

IUPAC Name

hexadecanoic acid;octadecanoic acid

Molecular Formula

C34H68O4

Molecular Weight

540.9 g/mol

InChI

InChI=1S/C18H36O2.C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18)

InChI Key

SELIRUAKCBWGGE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O

Palmitic acid (C16:0) and stearic acid (C18:0) are long-chain saturated fatty acids. They are naturally occurring carboxylic acids with a long hydrocarbon chain. They are found in various animal and plant fats and oils []. These fatty acids play a significant role in biological systems as building blocks for complex lipids and triglycerides []. They are also important energy sources for cells.


Molecular Structure Analysis

Both palmitic and stearic acid share a similar core structure. They consist of a carboxylic acid group (COOH) attached to a long, straight hydrocarbon chain. The key difference lies in the chain length:

  • Palmitic acid has a 16-carbon (C16) chain.
  • Stearic acid has an 18-carbon (C18) chain.

The presence of only single bonds between the carbon atoms makes them saturated fatty acids. This linear structure with minimal branching allows for close packing of the molecules, influencing their physical properties [].


Chemical Reactions Analysis

Palmitic and stearic acid can undergo various chemical reactions relevant to scientific research. Here are some key examples:

    Esterification

    Both acids can react with alcohols in the presence of an acid catalyst to form esters. These esters are essential components of biofuels, lubricants, and some pharmaceuticals [].

    Example (palmitic acid with ethanol):

    CH3(CH2)15COOH + C2H5OH ↔ CH3(CH2)15COOC2H5 + H2O (Eq. 1)

    Hydrolysis

    In the presence of water and an enzyme (lipase), they can be broken down into their respective fatty acids and glycerol. This reaction is crucial for digestion and energy production in the body.

    Example:

    RCOOCH2CH(OH)CH2OH + H2O → RCOOH + HOCH2CH(OH)CH2OH (Eq. 2) (R = palmitic or stearic acid)

    Saponification

    These fatty acids react with strong bases like sodium hydroxide (NaOH) to form soaps and detergents.

    Example:

    2RCOOH + 2NaOH → 2RCOONa + H2O (Eq. 3) (R = palmitic or stearic acid)


Physical And Chemical Properties Analysis

PropertyPalmitic AcidStearic Acid
Melting Point63 °C []69 °C []
Boiling Point~350 °C (decomposes) []~370 °C (decomposes) []
SolubilityLow in water, high in non-polar solvents like hexane and chloroform []Low in water, high in non-polar solvents like hexane and chloroform []
Chemical ClassificationSaturated fatty acidSaturated fatty acid

In biological systems, palmitic and stearic acid play various roles. They are incorporated into triglycerides, which serve as energy stores in cells. They are also precursors for signaling molecules and phospholipids, which are essential components of cell membranes []. However, excessive intake of saturated fats, including palmitic acid, has been linked to increased risk of cardiovascular diseases.

Additional Considerations

  • While both palmitic and stearic acid are saturated fats, stearic acid seems to have a less detrimental effect on LDL cholesterol compared to palmitic acid [].
  • LDL Cholesterol

    Research suggests that stearic acid may have a more favorable effect on cholesterol levels compared to palmitic acid. Studies have shown that stearic acid can lower low-density lipoprotein (LDL) cholesterol, also known as "bad" cholesterol, which is a major risk factor for coronary heart disease . In contrast, palmitic acid appears to have a neutral or potentially even an LDL-raising effect.

  • Metabolic Effects

    The impact of palmitic acid and stearic acid on other aspects of metabolism is less clear and requires further investigation. Some studies suggest that stearic acid may be less detrimental than palmitic acid for insulin sensitivity and blood sugar control , but more research is needed to confirm this.

Palmitic Acid and Stearic Acid in Material Science

Beyond their roles in nutrition and health research, palmitic acid and stearic acid also have applications in material science. Here's an example:

  • Thermal Energy Storage: Researchers have explored using a combination of palmitic acid and stearic acid as a phase-change material for thermal energy storage applications. This is because these fatty acids undergo a phase change from solid to liquid at a specific temperature, releasing or absorbing heat in the process . This property makes them potentially useful for storing thermal energy for later use in heating or cooling systems.

Dates

Modify: 2023-08-19

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